(7-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Positional isomerism Naphthoylindole Forensic chemistry

(7-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, designated JWH-398 7-chloronaphthyl isomer, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the naphthoylindole chemotype. It is a positional isomer of the scheduled compound JWH-398 (1-pentyl-3-(4-chloro-1-naphthoyl)indole; CAS 1292765-18-4), differing solely in the substitution position of the chlorine atom on the naphthalene ring system—at the 7-position rather than the 4-position.

Molecular Formula C24H22ClNO
Molecular Weight 375.9 g/mol
CAS No. 1391051-95-8
Cat. No. B594091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
CAS1391051-95-8
Synonyms(7-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Molecular FormulaC24H22ClNO
Molecular Weight375.9 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)Cl
InChIInChI=1S/C24H22ClNO/c1-2-3-6-14-26-16-22(19-9-4-5-11-23(19)26)24(27)20-10-7-8-17-12-13-18(25)15-21(17)20/h4-5,7-13,15-16H,2-3,6,14H2,1H3
InChIKeyZFJGDZVHMJACQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JWH-398 7-Chloronaphthyl Isomer (CAS 1391051-95-8): A Positional Isomer Analytical Reference Standard for Forensic Cannabinoid Identification


(7-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, designated JWH-398 7-chloronaphthyl isomer, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the naphthoylindole chemotype [1]. It is a positional isomer of the scheduled compound JWH-398 (1-pentyl-3-(4-chloro-1-naphthoyl)indole; CAS 1292765-18-4), differing solely in the substitution position of the chlorine atom on the naphthalene ring system—at the 7-position rather than the 4-position . The compound is supplied as a ≥98% purity crystalline solid analytical reference standard, with confirmed identity via FTIR, Raman, and GC-MS spectral libraries, and is intended exclusively for research and forensic applications [2].

Why JWH-398 Positional Isomers Are Not Interchangeable in Forensic and Analytical Workflows


Positional isomerism in the naphthoylindole series generates compounds that share identical molecular formulae (C24H22ClNO) and nominal masses (375.9 Da) yet exhibit distinct chromatographic retention times, infrared absorption bands, and mass spectral fragmentation patterns [1]. The 7-chloronaphthyl isomer cannot be substituted with the 4-chloro (parent JWH-398), 8-chloro, 3-chloro, or 2-chloro isomers in any validated forensic identification protocol, because co-elution or spectral misassignment would produce false-negative or false-positive identifications [2]. Furthermore, the biological and toxicological properties of the 7-chloronaphthyl isomer remain uncharacterized independently of the parent compound ; extrapolating pharmacological or toxicological conclusions from JWH-398 (4-chloro) data to the 7-chloro isomer is scientifically unsound without isomer-specific evidence.

Quantitative Differentiation Evidence for (7-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone Against Closest Analogs


Structural Isomerism: Chloro Substitution at Naphthyl C7 Versus C4 Defines the Compound's Forensic Identity

The target compound is defined by chlorine substitution at the 7-position of the naphthalene ring, in contrast to the parent JWH-398 which bears chlorine at the 4-position . Both share the molecular formula C24H22ClNO and monoisotopic mass 375.138977 Da, making them indistinguishable by nominal mass alone . The structural difference necessitates isomer-specific analytical reference standards for unambiguous forensic identification, as mandated by SWGDRUG recommendations for regioisomeric cannabinoid analysis [1].

Positional isomerism Naphthoylindole Forensic chemistry Regioisomer differentiation

Cannabinoid Receptor Binding Affinity: Comparative Displacement of [3H]CP55,940 at Human CB1 and CB2 Receptors

In a 2025 panel study of 28 synthetic cannabinoid receptor agonists, the JWH-398 7-chloronaphthyl isomer was among a subset of compounds that displaced [3H]CP55,940 from human CB1 and CB2 receptors to a greater extent than the high-affinity reference agonist CP55,940 itself, indicating sub-nanomolar to low nanomolar binding affinity at both receptor subtypes [1]. The parent JWH-398 (4-chloro isomer) is reported with Ki values of 2.3 nM at CB1 and 2.8 nM at CB2 [2]; however, the biological properties of the 7-chloro isomer have not been independently characterized and these Ki values cannot be automatically assigned to the 7-chloro positional isomer [3].

CB1 receptor CB2 receptor Radioligand binding Synthetic cannabinoid Affinity

Spectroscopic Differentiation: GC-MS and GC-IR Signatures Distinguish the 7-Chloro Isomer from Other Naphthoylindole Regioisomers

A systematic GC-MS and GC-IR study of chloro-1-n-pentyl-3-(1-naphthoyl)-indole regioisomers established that positional isomers yield distinct vapor-phase infrared absorption bands and characteristic (M-17)⁺ fragment ions at m/z 358, enabling unambiguous isomer differentiation [1]. The 7-chloronaphthyl isomer is included in the Cayman Spectral Library (70 eV EI GC-MS) alongside FTIR (KBr) and Raman reference spectra, providing validated spectroscopic fingerprints for forensic library matching [2]. In contrast, the parent JWH-398 (4-chloro) and the 8-chloro isomer exhibit different GC retention indices and IR band patterns that permit chromatographic resolution [1].

GC-MS GC-IR Forensic spectroscopy Regioisomer identification Mass spectrometry

Purity and Formulation Specifications: ≥98% Crystalline Solid with Defined Solubility and UV Absorption Maxima

The 7-chloronaphthyl isomer is supplied as a crystalline solid with certified purity ≥98%, enabling its use as a quantitative analytical reference standard [1]. Key physicochemical parameters include: λmax at 224 and 318 nm (UV-Vis), solubility of ≥1.5 mg/mL in DMSO and ≥2 mg/mL in methanol, and a recommended storage temperature of −20°C . These specifications are directly applicable for preparing calibration curves in LC-MS/MS and GC-MS forensic quantification workflows. Comparable isomer reference standards (e.g., JWH-398 8-chloronaphthyl isomer, CAT N° 9001028; JWH-398 3-chloronaphthyl isomer, CAT N° 9001024) are offered at similar purity grades but with distinct UV maxima and solubility profiles corresponding to their respective structural differences [2].

Analytical reference standard Purity Formulation UV-Vis spectroscopy Solubility

Optimal Application Scenarios for JWH-398 7-Chloronaphthyl Isomer (CAS 1391051-95-8) Based on Quantitative Differentiation Evidence


Forensic Seized Drug Identification: Isomer-Specific Confirmatory Analysis

When a seized herbal product or powder is suspected to contain a chloro-substituted naphthoylindole, GC-MS alone is insufficient to distinguish the 7-chloro isomer from the 4-chloro (scheduled JWH-398) or other positional isomers due to shared major fragment ions [1]. The 7-chloronaphthyl isomer reference standard enables confirmatory identification through retention time matching and, critically, vapor-phase GC-IR spectral comparison, where each isomer produces unique absorption bands [2]. This isomer-specific confirmation is essential for legal proceedings where the precise chemical identity determines whether a substance falls under controlled substance legislation.

Cannabinoid Receptor Pharmacology: Positive Control for Structure-Activity Relationship Studies

The inclusion of the JWH-398 7-chloronaphthyl isomer in the Mercier et al. (2025) panel of 28 SCRAs provides the first publicly available radioligand binding data for this compound at human CB1 and CB2 receptors [3]. Researchers investigating the impact of naphthoyl chlorine substitution position on cannabinoid receptor affinity, efficacy, or bias can use this isomer as a defined comparator alongside the 4-chloro, 8-chloro, 3-chloro, and 2-chloro congeners. The compound's high affinity—evidenced by its ability to displace [3H]CP55,940 more effectively than unlabeled CP55,940—positions it as a potent agonist control for in vitro signaling assays.

Analytical Method Development and Validation for SCRA Multianalyte Panels

Laboratories developing LC-MS/MS or GC-MS methods for the simultaneous quantification of synthetic cannabinoids in biological matrices must demonstrate chromatographic resolution of isobaric positional isomers. The 7-chloronaphthyl isomer, with its defined retention characteristics and distinct UV absorption (λmax 224, 318 nm) , serves as a critical system suitability standard to verify isomer separation from the co-formulated 4-chloro, 8-chloro, and other naphthoylindole isomers. Its ≥98% purity and defined solubility in DMSO and methanol facilitate accurate stock solution preparation for calibration curves.

Metabolite Identification Studies: Reference Substrate for In Vitro Metabolism Assays

Although the biological properties of the 7-chloro isomer remain uncharacterized independently , its structural similarity to JWH-398—for which phase I hydroxylation metabolites (e.g., N-(5-hydroxypentyl) and N-(4-hydroxypentyl) derivatives) have been identified [4]—makes it a relevant substrate for comparative in vitro metabolism studies using human hepatocytes or liver microsomes. The 7-chloro reference standard allows forensic toxicologists to generate isomer-specific metabolite libraries needed for urinary metabolite screening programs, addressing a key gap in current SCRA metabolism knowledge.

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